3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine
Description
3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is a pyridazine-based heterocyclic compound featuring a piperazine ring substituted with a 2-methylbenzoyl group at the 4-position and a 2-methylphenyl group at the 6-position of the pyridazine core. The structural uniqueness of this compound lies in its dual substitution pattern, which may enhance receptor binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
(2-methylphenyl)-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-17-7-3-5-9-19(17)21-11-12-22(25-24-21)26-13-15-27(16-14-26)23(28)20-10-6-4-8-18(20)2/h3-12H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBSLFNZMKWMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine precursors. One common method includes:
Cyclization of 1,2-diamine derivatives: This involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: The protected diamines undergo aza-Michael addition with sulfonium salts to form the desired piperazine derivatives.
Coupling with pyridazine: The piperazine derivative is then coupled with a pyridazine precursor under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the treatment of neurological disorders and as an acetylcholinesterase inhibitor.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Key Observations:
Pyrimidin-2-yl and pyridin-4-yl groups in MW069a confer selectivity for kinase targets (e.g., p38αMAPK), suggesting that aromatic heterocycles on piperazine improve enzyme-binding specificity .
Pyridazine Core Modifications :
- The 2-methylphenyl group at the 6-position may increase lipophilicity, improving blood-brain barrier penetration compared to unsubstituted or chlorinated analogs .
- 3-ketone derivatives (e.g., pyridazin-3(2H)-ones) exhibit acetylcholinesterase inhibitory activity, while halogenated or aryl-substituted pyridazines (e.g., MW069a) target kinases .
Challenges and Opportunities
- Metabolic Stability : The 2-methylbenzoyl group may reduce oxidative metabolism compared to electron-deficient substituents (e.g., fluorophenyl), but in vivo studies are needed .
- Selectivity : Structural analogs with pyrimidinyl or pyridinyl groups show high kinase selectivity, suggesting that the target compound’s methylbenzoyl group could be optimized for CNS targets .
Biological Activity
3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with piperazine and aromatic moieties, which contribute to its unique biological properties. The molecular formula is C19H20N6O, and it has a molecular weight of 336.41 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may act by:
- Inhibition of Enzymatic Activity : The compound can bind to specific enzymes, modulating their activity, which is crucial in pathways related to disease processes.
- Interference with Cellular Signaling : It may disrupt signaling pathways that are essential for cell proliferation and survival, particularly in cancer cells.
Antimicrobial Properties
Several studies have investigated the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antitumor Activity
Research has also highlighted the antitumor activity of this compound. In cell line studies, it exhibited cytotoxic effects on several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 8.5 |
| A549 (lung cancer) | 7.2 |
The mechanism underlying its antitumor effects may involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including our compound, against resistant bacterial strains. Results indicated that the compound significantly inhibited growth, suggesting its potential as a therapeutic agent against antibiotic-resistant infections .
- Antitumor Mechanism Exploration : Another investigation focused on the antitumor properties of pyridazine derivatives, revealing that the compound induced apoptosis in cancer cells through the activation of caspase pathways . This study provides insight into the molecular mechanisms by which the compound exerts its effects.
- Comparative Analysis with Similar Compounds : Comparative studies with other piperazine derivatives showed that this compound had superior activity against certain cancer cell lines, highlighting its unique structural attributes that enhance biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
